molecular formula C12H19NO2S2 B4506039 N-(1,1-dimethylpropyl)-4-(methylthio)benzenesulfonamide

N-(1,1-dimethylpropyl)-4-(methylthio)benzenesulfonamide

Cat. No.: B4506039
M. Wt: 273.4 g/mol
InChI Key: ZFIUNEJJVGYGOJ-UHFFFAOYSA-N
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Description

N-(1,1-dimethylpropyl)-4-(methylthio)benzenesulfonamide is a useful research compound. Its molecular formula is C12H19NO2S2 and its molecular weight is 273.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.08572120 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

One application of structurally related compounds to N-(1,1-dimethylpropyl)-4-(methylthio)benzenesulfonamide includes the synthesis and characterization of sterically hindered organic molecules. For instance, Rublova et al. (2017) synthesized two new structural isomers by interacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid. These compounds were structurally characterized by X-ray single crystal diffraction, providing insights into their molecular-electronic structures and kinetic properties (Rublova et al., 2017).

Photodynamic Therapy Applications

Compounds similar to this compound have been explored for photodynamic therapy (PDT) applications. Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited high singlet oxygen quantum yields, making them potential candidates for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antienzymatic Activities

Further research into derivatives of this compound reveals their potential antimicrobial and antienzymatic activities. Abbasi et al. (2016) synthesized a series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and evaluated them for antibacterial, antienzymatic, and hemolytic activities. Some synthesized compounds showed moderate to high activity against Gram-positive and Gram-negative bacterial strains, as well as significant α-glucosidase enzyme inhibition (Abbasi et al., 2016).

Herbicidal Activity

N-(1,1-Dimethylpropyl)-3,5-dichlorobenzamide, a structurally related compound, has been identified as a herbicidally active agent on annual and perennial grasses, indicating potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Properties

IUPAC Name

N-(2-methylbutan-2-yl)-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S2/c1-5-12(2,3)13-17(14,15)11-8-6-10(16-4)7-9-11/h6-9,13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIUNEJJVGYGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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